
Cholesteryl methyl carbonate
Overview
Description
Cholesteryl methyl carbonate (CMC) is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a methyl carbonate group. Its chemical formula is C₂₉H₄₈O₃ (CAS: 15507-52-5) . CMC belongs to the family of cholesteryl alkyl carbonates, which are synthesized via reactions between cholesteryl chloroformate and alkanols . These compounds are studied for their liquid crystalline (LC) properties, which are influenced by the length and structure of the alkyl chain . CMC is commercially available and used in research, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl methyl carbonate can be synthesized through the reaction of cholesterol with methyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the carbonate ester formation.
Chemical Reactions Analysis
Types of Reactions: Cholesteryl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The carbonate ester group can be hydrolyzed to yield cholesterol and methanol under acidic or basic conditions.
Transesterification: This reaction involves the exchange of the methyl group with another alcohol, resulting in the formation of different cholesteryl esters.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives of cholesterol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Cholesterol and methanol.
Transesterification: Various cholesteryl esters.
Oxidation: Oxidized cholesterol derivatives.
Scientific Research Applications
Applications in Drug Delivery
2.1 Liposomal Formulations
Recent studies have highlighted the potential of cholesteryl methyl carbonate in enhancing the efficacy of drug delivery systems. For instance, a study demonstrated that incorporating CMC into liposomal formulations significantly improved the bioavailability and distribution of doxorubicin, a commonly used chemotherapeutic agent. The liposomes containing CMC exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .
2.2 Antitumor Activity
This compound has been investigated for its role in enhancing the antitumor effects of various compounds. A notable case study involved the use of NGR-poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate conjugates that improved the therapeutic effects of quercetin liposomes in triple-negative breast cancer models. The study reported a significant reduction in tumor growth, demonstrating the compound's potential as an effective carrier for anticancer drugs .
Applications in Bioimaging
Cholesteryl derivatives, including CMC, have been explored for their applications in bioimaging due to their ability to form stable nanoparticles that can encapsulate imaging agents. These nanoparticles can be designed to target specific tissues or cells, offering enhanced contrast in imaging modalities such as fluorescence microscopy and MRI . The incorporation of this compound into imaging agents has shown promise in improving their stability and targeting capabilities.
Material Science Applications
4.1 Liquid Crystals
This compound is also utilized in the development of liquid crystal materials due to its mesogenic properties. Research has indicated that CMC can form thermotropic liquid crystals that exhibit unique optical properties, making them suitable for applications in display technologies and sensors . The crystallographic data for this compound reveals insights into its phase behavior and molecular arrangement, crucial for understanding its performance in liquid crystal applications .
4.2 Polymer Composites
The incorporation of this compound into polymer matrices has been studied to enhance the mechanical properties and biocompatibility of materials used in biomedical devices. The synthesis of poly(urethane) composites with CMC has shown improved flexibility and strength, making them suitable for applications such as tissue engineering scaffolds .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of cholesteryl methyl carbonate involves its interaction with biological membranes and lipid transport proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it may interact with cholesteryl ester transfer proteins, influencing the transfer of cholesteryl esters between lipoproteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cholesteryl alkyl carbonates vary in their alkyl chain length and branching, leading to distinct physicochemical and mesomorphic properties. Below is a detailed comparison:
Structural and Phase Behavior Differences
Physical and Acoustic Properties
- COC : Acoustic parameters (e.g., adiabatic compressibility, ultrasonic velocity) have been extensively studied for industrial QC .
- CMC: No direct acoustic data available, but its shorter chain likely results in higher density and viscosity compared to COC .
Commercial Availability
- CMC : Supplied by Guangzhou Choe Chemicals and BOC Sciences .
- COC : Available from Sigma-Aldrich, Pressure Chemical Company, and others .
Key Research Findings
Alkyl Chain Impact :
- Longer chains (≥C8) enable smectic phases, while shorter chains (C1–C6) favor cholesteric phases .
- Unsaturated chains (e.g., oleyl in COC) reduce melting points and enhance LC stability .
Thermochromic Blends: Ternary mixtures of COC, cholesteryl nonanoate, and cholesteryl benzoate are standard in thermochromic applications due to tunable color transitions .
Synthetic Challenges :
- Shorter alkyl chains (e.g., methyl, ethyl) require precise stoichiometry to avoid side reactions .
Biological Activity
Cholesteryl methyl carbonate (Chol-MC) is a cholesterol derivative that has garnered attention due to its potential applications in drug delivery systems and its unique biological activities. This article explores the biological activity of Chol-MC, focusing on its synthesis, properties, and relevant case studies.
This compound is synthesized through the reaction of cholesterol with methyl chloroformate. This modification introduces a carbonate group, enhancing its amphiphilic characteristics, which are crucial for forming liposomes and other drug delivery vehicles. The structural formula can be represented as follows:
Biological Activity
Chol-MC exhibits several noteworthy biological activities:
- Drug Delivery : Chol-MC is primarily used in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. The incorporation of Chol-MC into liposomal formulations enhances their stability and circulation time in the bloodstream, making them effective for targeted drug delivery.
- pH-Sensitivity : Research indicates that liposomes modified with Chol-MC demonstrate pH-sensitive properties. For instance, studies have shown that these liposomes release their payload more effectively at lower pH levels (e.g., in tumor microenvironments), which can enhance the therapeutic efficacy of encapsulated drugs like doxorubicin .
- Cellular Uptake : Chol-MC-modified liposomes have been shown to improve cellular uptake in various cancer cell lines. Flow cytometric analyses reveal that these liposomes facilitate greater fusion with cell membranes at acidic pH, promoting drug delivery directly into target cells .
1. EPR Study of γ-Irradiated this compound
A study utilized Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the effects of gamma irradiation on this compound crystals. The findings indicated that irradiation altered the magnetic properties of Chol-MC, suggesting potential applications in radiation therapy .
2. Boron Neutron Capture Therapy (BNCT)
Chol-MC has been explored as a component in boronated liposome formulations for BNCT, a targeted cancer treatment method. In preclinical studies, these formulations demonstrated selective accumulation in tumor tissues while minimizing exposure to healthy tissues. The therapeutic ratios achieved were promising, indicating that Chol-MC could enhance the effectiveness of BNCT by improving boron delivery to cancer cells .
Data Tables
Study | Findings | Applications |
---|---|---|
EPR Study on γ-Irradiated Chol-MC | Altered magnetic properties post-irradiation | Potential use in radiation therapy |
BNCT with Boronated Liposomes | Selective tumor targeting with favorable therapeutic ratios | Cancer treatment |
pH-Sensitive Liposomes | Enhanced drug release at acidic pH | Improved chemotherapy efficacy |
Q & A
Q. Basic: What are the recommended methods for synthesizing and purifying cholesteryl methyl carbonate (CMC) for laboratory use?
Methodological Answer:
CMC is synthesized via esterification of cholesterol with methyl chloroformate under anhydrous conditions. A typical protocol involves:
- Dissolving cholesterol in dry pyridine or dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Slow addition of methyl chloroformate at 0–5°C under nitrogen atmosphere to prevent hydrolysis .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted cholesterol and byproducts .
- Purity validation using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and NMR (characteristic peaks: δ 3.75 ppm for methyl carbonate -OCH3, δ 5.35 ppm for cholesterol C5-C6 double bond) .
Q. Basic: How can researchers characterize the structural and thermal properties of CMC?
Methodological Answer:
- Structural Confirmation:
- 1H/13C NMR : Verify the methyl carbonate group (13C peak at ~155 ppm for carbonate carbonyl) and cholesterol backbone .
- FTIR : Absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
- Thermal Analysis:
Q. Advanced: What experimental challenges arise when studying CMC’s role in liquid crystal systems, and how can they be addressed?
Methodological Answer:
- Challenge 1: Temperature-dependent phase behavior.
- CMC’s helical pitch in cholesteric phases varies with temperature, affecting optical properties. Use precise temperature controllers (±0.1°C) and calibrated thermistors during experiments .
- Challenge 2: Sensitivity to impurities.
- Methodological Solution:
- Prepare binary/ternary mixtures (e.g., CMC with cholesteryl nonanoate) to stabilize mesophases. Optimize ratios using phase diagrams (e.g., 45% CMC, 45% cholesteryl pelargonate, 10% benzoate for 26–30°C sensitivity) .
Q. Advanced: How does CMC’s molecular structure influence its performance in drug delivery systems?
Methodological Answer:
- Lipid Bilayer Integration:
- Drug Loading Capacity:
- In Vivo Stability:
Q. Advanced: How should researchers address contradictions in reported acoustic/thermodynamic data for CMC?
Methodological Answer:
- Data Variability Sources:
- Sample Purity : Impurities (e.g., residual solvents) alter density and ultrasonic velocity. Cross-validate purity via elemental analysis .
- Measurement Conditions : Adiabatic compressibility and Wada’s constant vary with temperature gradients. Standardize protocols (e.g., 25°C ± 0.5°C, degassed samples) .
- Resolution Strategy:
- Perform comparative studies using CMC from multiple synthesis batches. Apply multivariate regression to isolate temperature/purity effects .
Q. Advanced: What strategies improve the stability of CMC in aqueous formulations for biomedical applications?
Methodological Answer:
- Nanoparticle Stabilization:
- Lyophilization:
- pH Optimization:
- CMC degrades rapidly at pH > 8.0. Buffer formulations at pH 6.5–7.4 and track degradation kinetics using NMR .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGDIMLSAAHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935126 | |
Record name | Cholest-5-en-3-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-52-5 | |
Record name | Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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